molecular formula C7H6N2O B8221655 1H-pyrrolo[3,2-c]pyridin-7-ol

1H-pyrrolo[3,2-c]pyridin-7-ol

Cat. No.: B8221655
M. Wt: 134.14 g/mol
InChI Key: QDSZTBJKYDINPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[3,2-c]pyridin-7-ol is a key heterocyclic building block in medicinal chemistry and organic synthesis. Researchers value this scaffold for its role in designing novel bioactive molecules, particularly in oncology research. The 1H-pyrrolo[3,2-c]pyridine core is a privileged structure in drug discovery, serving as a stable, configuration-constrained bioisostere for cis-olefin bonds found in natural products like combretastatin A-4 (CA-4) . This substitution strategy enhances metabolic stability while maintaining potent biological activity, making it a highly attractive scaffold for developing new therapeutic agents . Scientific studies have demonstrated that derivatives based on this core structure can function as potent colchicine-binding site inhibitors (CBSIs), effectively disrupting tubulin polymerization and microtubule dynamics . Such compounds have shown excellent in vitro antiproliferative activities against a range of human cancer cell lines, including cervical (HeLa), gastric (SGC-7901), and breast (MCF-7) cancers, by inducing G2/M phase cell cycle arrest and apoptosis . Furthermore, the 1H-pyrrolo[3,2-c]pyridine scaffold has been successfully employed in structure-based design programs to discover orally bioavailable inhibitors of critical kinases like MPS1 (TTK), a key regulator of the spindle assembly checkpoint, which is a target of significant interest in cancer research . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate care and consult relevant safety data sheets prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrrolo[3,2-c]pyridin-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-6-4-8-3-5-1-2-9-7(5)6/h1-4,9-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSZTBJKYDINPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=NC=C21)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1h Pyrrolo 3,2 C Pyridin 7 Ol and Its Analogs

Direct Synthesis Strategies for 1H-pyrrolo[3,2-c]pyridin-7-ol

Direct synthesis strategies involve the formation of the target molecule in the final steps of a synthetic sequence, typically by converting a closely related precursor that already contains the complete pyrrolo[3,2-c]pyridine core.

Conversion of Halogenated Precursors to Hydroxyl Derivatives

A common and effective method for introducing a hydroxyl group onto a heterocyclic ring is through the nucleophilic aromatic substitution (SNAr) of a halogenated precursor. For the synthesis of this compound, this would involve a 7-halo-1H-pyrrolo[3,2-c]pyridine as the key intermediate.

The reactivity of halopyridines towards nucleophilic substitution is significantly enhanced when the halogen is positioned ortho or para to the ring nitrogen, as the nitrogen atom can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. In the 1H-pyrrolo[3,2-c]pyridine system, the 7-position is ortho to the pyridine (B92270) nitrogen, making it susceptible to nucleophilic attack.

The general reaction scheme involves treating the 7-halo precursor with a strong hydroxide source, such as sodium hydroxide or potassium hydroxide, often at elevated temperatures. The reaction proceeds via an addition-elimination mechanism, where the hydroxide ion attacks the carbon bearing the halogen, forming a resonance-stabilized anionic intermediate, followed by the elimination of the halide ion to yield the final 7-hydroxy product. While specific examples for the 7-position of this exact scaffold are not prevalent in readily available literature, this remains a standard and viable synthetic approach in heterocyclic chemistry.

Table 1: Hypothetical Reaction Parameters for Hydroxylation of a Halogenated Precursor

ParameterCondition
Starting Material 7-Bromo-1H-pyrrolo[3,2-c]pyridine
Reagent Sodium Hydroxide (NaOH)
Solvent Water or a high-boiling point solvent like Dioxane
Temperature 100-150 °C
Product This compound

Specific Catalytic Hydrogenation-Debenzylation Approaches

Another widely used strategy for synthesizing hydroxylated aromatic compounds is the deprotection of a benzyl (B1604629) ether precursor. This method involves the initial synthesis of a 7-(benzyloxy)-1H-pyrrolo[3,2-c]pyridine analog, followed by the cleavage of the benzyl ether to unveil the desired hydroxyl group.

The key advantages of this approach are the stability of the benzyl protecting group under various reaction conditions and its facile removal under mild catalytic hydrogenation conditions. The debenzylation is typically achieved using hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is clean and often proceeds in high yield, with toluene being the only byproduct.

While this specific transformation for this compound is not explicitly detailed in numerous publications, the methodology is a cornerstone of organic synthesis. However, it is noteworthy that attempts to debenzylate a related N-1 benzylated pyrrolo[3,2-c]pyridine were reported to be unsuccessful, suggesting that the stability of this specific heterocyclic system under these conditions requires careful consideration and optimization.

Table 2: General Conditions for Catalytic Hydrogenation-Debenzylation

ParameterCondition
Starting Material 7-(Benzyloxy)-1H-pyrrolo[3,2-c]pyridine
Catalyst Palladium on Carbon (10% Pd/C)
Reagent Hydrogen (H₂)
Solvent Ethanol, Methanol (B129727), or Ethyl Acetate
Temperature Room Temperature
Product This compound

Pyrrolo[3,2-c]pyridine Core Synthesis from Precursors

These strategies focus on constructing the fused bicyclic ring system from either pyrrole (B145914) or pyridine starting materials.

Pyrrole-Based Cyclization Reactions

In this approach, the pyridine ring is constructed onto a pre-existing, suitably functionalized pyrrole precursor.

A synthetic pathway starting from a 2-substituted pyrrole has been developed to construct the pyrrolo[3,2-c]pyridine core. This multi-step sequence involves building the necessary functionality on the pyrrole ring before the final cyclization to form the fused pyridine ring.

The key steps in this methodology include:

Knoevenagel Condensation: A protected 2-formylpyrrole derivative is reacted with a compound containing an active methylene group (e.g., malonic acid) to extend the side chain, which will ultimately form part of the new pyridine ring.

Carboxylic Acid to Azide Conversion: The resulting carboxylic acid is converted into an acyl azide.

Curtius Rearrangement: The acyl azide undergoes a Curtius rearrangement upon heating, forming an isocyanate intermediate which then cyclizes to form the fused pyridinone ring. Subsequent transformation of the pyridinone would be required to obtain the desired hydroxyl derivative.

This route offers a high degree of flexibility in introducing substituents onto the pyrrole ring at an early stage.

Pyridine-Based Cyclization Reactions

Perhaps the more common approach, this involves constructing the pyrrole ring onto a functionalized pyridine precursor.

A prominent method for achieving this is a modification of the Leimgruber-Batcho indole (B1671886) synthesis . This powerful reaction has been adapted for the synthesis of azaindoles. For the pyrrolo[3,2-c]pyridine system, the synthesis can start from a substituted 4-nitropyridine derivative.

A typical reaction sequence is as follows:

Enamine Formation: A 3-methyl-4-nitropyridine derivative is reacted with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a vinylogous nitroenamine intermediate.

Reductive Cyclization: The nitro group of the enamine intermediate is then reduced, typically using catalytic hydrogenation (e.g., with a Raney Nickel or Pd/C catalyst) or chemical reducing agents like iron powder in acetic acid. The resulting amino group spontaneously cyclizes onto the enamine, followed by the elimination of dimethylamine to form the aromatic pyrrole ring.

This methodology has been successfully employed to synthesize the 6-bromo-1H-pyrrolo[3,2-c]pyridine core, starting from 2-bromo-5-methyl-4-nitropyridine 1-oxide. nih.gov

Table 3: Example of Leimgruber-Batcho Type Synthesis for a Pyrrolo[3,2-c]pyridine Core

StepStarting MaterialReagentsIntermediate/Product
1 2-Bromo-5-methyl-4-nitropyridine 1-oxideN,N-Dimethylformamide dimethyl acetal (DMF-DMA)(E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide
2 (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxideIron powder, Acetic acid6-Bromo-1H-pyrrolo[3,2-c]pyridine

Another modern and versatile pyridine-based approach involves palladium-catalyzed domino reactions . For instance, a suitably substituted 4-amino-dihalopyridine can undergo a palladium-mediated Sonogashira coupling with a terminal alkyne. The resulting intermediate can then undergo an in-situ cyclization to form the pyrrolo[3,2-c]pyridine core. This domino approach allows for the rapid construction of complex, substituted analogs from readily available pyridine starting materials.

Condensation of 2-Aminopyridine Derivatives

The construction of the pyrrolo[3,2-c]pyridine scaffold can be achieved through the condensation of appropriately substituted 2-aminopyridine derivatives. A common strategy involves the use of a 2-amino-3-methylpyridine precursor which, upon reaction with a suitable reagent, can lead to the formation of the fused pyrrole ring. For instance, a plausible synthetic route towards a 7-substituted-1H-pyrrolo[3,2-c]pyridine could involve the Leimgruber-Batcho indole synthesis. This method, widely used for the preparation of indoles and azaindoles, starts from an ortho-nitrotoluene analog. clockss.orgwikipedia.orgtugraz.at

In a hypothetical application to the synthesis of a this compound precursor, one could envision starting with a 2-(methoxy)-3-methyl-4-nitropyridine. The methyl group, activated by the adjacent nitro group, can be condensed with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMFDMA), to form an enamine. Subsequent reductive cyclization of this enamine intermediate would then yield the 7-methoxy-1H-pyrrolo[3,2-c]pyridine. The methoxy (B1213986) group can then be cleaved to afford the desired this compound.

Reflux-Based Cyclization Protocols

Reflux-based cyclization is a common and effective method for the formation of heterocyclic ring systems. In the context of 1H-pyrrolo[3,2-c]pyridine synthesis, a key step often involves an intramolecular cyclization under reflux conditions to form the pyrrole ring.

A notable example is the synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine, which serves as a versatile intermediate for further functionalization. nih.govsemanticscholar.org The synthesis commences with the reaction of 2-bromo-5-methyl-4-nitropyridine 1-oxide with N,N-dimethylformamide dimethyl acetal (DMFDMA) to yield an (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide intermediate. This intermediate then undergoes a reductive cyclization in the presence of iron powder in acetic acid under reflux for 5 hours. This one-pot reaction, involving the reduction of the nitro group to an amine followed by intramolecular condensation and aromatization, directly affords the 6-bromo-1H-pyrrolo[3,2-c]pyridine scaffold. nih.gov

Multi-component Reaction (MCR) Approaches

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. While specific MCRs for the direct synthesis of this compound are not prominently described in the literature, the principles of MCRs can be applied to construct the core pyrrolopyridine framework. These reactions often rely on the in-situ formation of reactive intermediates that subsequently undergo a cascade of reactions to build the heterocyclic system. The development of a novel MCR for this compound would be a significant advancement in the field.

Functionalization and Derivatization Strategies

Once the 1H-pyrrolo[3,2-c]pyridine core is established, further functionalization is often necessary to explore structure-activity relationships and develop potent bioactive molecules. Cross-coupling reactions are powerful tools for introducing a variety of substituents onto the heterocyclic scaffold.

Cross-Coupling Reactions

The Suzuki cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the introduction of aryl and heteroaryl moieties. This reaction has been successfully applied to the functionalization of the 1H-pyrrolo[3,2-c]pyridine skeleton.

In a key example, 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine was used as a substrate for Suzuki coupling with various substituted phenylboronic acids. nih.govsemanticscholar.org The reaction, catalyzed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in the presence of potassium carbonate as a base, was carried out in a mixture of 1,4-dioxane and water under microwave irradiation at 125 °C for 26 minutes. This methodology allowed for the efficient synthesis of a library of 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives in good to excellent yields. nih.gov

Table 1: Examples of Suzuki Cross-Coupling on a 1H-pyrrolo[3,2-c]pyridine Scaffold nih.gov

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine63
2o-tolylboronic acid6-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine65
3m-tolylboronic acid6-(m-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine94
4p-tolylboronic acid6-(p-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine67
54-ethoxyphenylboronic acid6-(4-ethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine57
64-chlorophenylboronic acid6-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine32
74-hydroxyphenylboronic acid4-(1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridin-6-yl)phenol50
8Naphthalen-2-ylboronic acid6-(Naphthalen-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine52
9Pyridin-3-ylboronic acid6-(Pyridin-3-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine55

It is important to note that for a substrate like this compound, protection of the hydroxyl group would likely be necessary before performing the Suzuki cross-coupling to avoid potential side reactions.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the introduction of a wide range of primary and secondary amines onto an aromatic or heteroaromatic core.

While specific examples of Buchwald-Hartwig amination on the this compound scaffold are not extensively documented, the general applicability of this reaction to azaindoles is well-established. For instance, the amination of halo-7-azaindoles (pyrrolo[2,3-b]pyridines) has been successfully demonstrated. wikipedia.orgresearchgate.netjst.go.jp These reactions are typically carried out using a palladium catalyst, a suitable phosphine ligand (e.g., XPhos, BINAP), and a base (e.g., Cs₂CO₃, KOt-Bu). wikipedia.orgub.edu

It is anticipated that a suitably protected 6-halo-1H-pyrrolo[3,2-c]pyridin-7-ol could undergo Buchwald-Hartwig amination under similar conditions to introduce various amino substituents at the 6-position. The choice of catalyst, ligand, and reaction conditions would be crucial to achieve high yields and avoid side reactions, especially given the presence of multiple nitrogen atoms in the heterocyclic core.

Sonogashira Coupling Reactions

The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone in the synthesis of substituted alkynes and has been effectively utilized in the construction of the 1H-pyrrolo[3,2-c]pyridine skeleton. A common strategy involves the coupling of a suitably substituted aminopyridine with a terminal alkyne, followed by a cyclization step to form the fused pyrrole ring.

A notable application of this methodology is in the synthesis of 1H-pyrrolo[3,2-c]pyridine inhibitors of the mitotic kinase Monopolar Spindle 1 (MPS1). In this approach, a key synthetic step is the Sonogashira coupling of a 4-amino-2-bromo-5-iodopyridine intermediate with a terminal alkyne. This reaction is typically carried out in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride, and a copper(I) co-catalyst, like copper(I) iodide, in a suitable solvent system such as dimethylformamide (DMF) with an amine base like triethylamine. The subsequent cyclization of the resulting coupled product to the 1H-pyrrolo[3,2-c]pyridine core can then be induced.

Catalyst SystemReactantsSolvent/BaseTemperature (°C)Product
PdCl₂(PPh₃)₂ / CuI4-amino-2-bromo-5-iodopyridine, terminal alkyneDMF / Et₃N602-substituted-6-bromo-1H-pyrrolo[3,2-c]pyridine

This domino approach, combining a cross-coupling reaction with a cyclization, provides an efficient route to functionalized 1H-pyrrolo[3,2-c]pyridines.

Stille Cross-Coupling Reaction

The Stille cross-coupling reaction, which involves the palladium-catalyzed coupling of an organostannane with an organic halide, offers another powerful method for the formation of carbon-carbon bonds in the synthesis of complex molecules. While specific examples of Stille coupling for the direct synthesis of this compound are not extensively detailed in the reviewed literature, the general applicability of this reaction to the functionalization of azaindole scaffolds is well-established.

In principle, a halogenated 1H-pyrrolo[3,2-c]pyridine precursor could be coupled with various organostannanes to introduce a wide range of substituents at different positions of the heterocyclic core. The reaction typically employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in a non-polar solvent like toluene or dioxane.

CatalystReactantsSolventTemperature (°C)
Pd(PPh₃)₄Halogenated 1H-pyrrolo[3,2-c]pyridine, OrganostannaneToluene or Dioxane80-110
PdCl₂(PPh₃)₂Halogenated 1H-pyrrolo[3,2-c]pyridine, OrganostannaneDMF80-100

The utility of the Stille reaction lies in its tolerance to a wide variety of functional groups and the commercial availability of a broad spectrum of organostannane reagents. However, a significant drawback is the toxicity of the tin byproducts, which often necessitates careful purification procedures.

Intramolecular Palladium-Catalyzed Heck Reaction

The intramolecular Heck reaction is a powerful and reliable method for the construction of cyclic and polycyclic ring systems. This reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene tethered to the same molecule. The Hegedus-Mori-Heck synthesis is a well-known application of this reaction for the preparation of various substituted azaindoles. This methodology allows for the formation of 2,3-substituted 4-, 5-, 6-, and 7-azaindoles in satisfactory yields.

The intramolecular Heck reaction is particularly advantageous for its ability to proceed under mild and nearly neutral conditions, demonstrating high functional group tolerance. This makes it a valuable tool in the synthesis of complex and highly functionalized molecules. The reaction typically utilizes a palladium(0) catalyst, often generated in situ from a palladium(II) precursor, in the presence of a phosphine ligand and a base.

Catalyst SystemSubstrateBaseSolventTemperature (°C)
Pd(OAc)₂ / PPh₃N-alkenyl-2-halo-3-aminopyridineEt₃NAcetonitrile80-100

This method provides a convergent approach to the azaindole core, where the pyrrole ring is constructed in a single cyclization step.

Direct Substitution and Annulation Reactions

Direct substitution and annulation reactions on pre-formed pyridine or pyrrole precursors provide alternative and often complementary strategies for the synthesis of the 1H-pyrrolo[3,2-c]pyridine ring system.

Nucleophilic Substitution-Rearrangements

The investigation of nucleophilic substitution reactions on the 1H-pyrrolo[3,2-c]pyridine scaffold has revealed interesting rearrangement phenomena. Specifically, the nucleophilic displacement of a leaving group at the C4-position of an N1-substituted 1H-pyrrolo[3,2-c]pyridine can lead to the formation of isomeric products.

For instance, the reaction of N1-substituted 4-chloro-1H-pyrrolo[3,2-c]pyridines with primary amines, such as benzylamine, has been shown to yield a mixture of the expected 4-amino-1H-pyrrolo[3,2-c]pyridine and a rearranged 1H-pyrrolo[2,3-b]pyridine (7-azaindole) derivative. This rearrangement is believed to occur through a secondary reaction involving the opening and subsequent closing of the pyrrole ring of the intermediate 1H-pyrrolo[3,2-c]pyridine, leading to an equilibrium between the two isomeric products. This indicates that the isomerization is a reversible process. tugraz.at

Interestingly, when secondary amines are used as nucleophiles, simple substitution products are generally obtained without the occurrence of rearrangement. This observation supports the proposed mechanism for the rearrangement, which is thought to involve a Schiff base intermediate that is readily formed with primary amines but not with secondary amines under the reaction conditions. tugraz.at

SubstrateNucleophileOutcome
N1-substituted 4-chloro-1H-pyrrolo[3,2-c]pyridinePrimary amine (e.g., benzylamine)Mixture of 4-amino-1H-pyrrolo[3,2-c]pyridine and rearranged 1H-pyrrolo[2,3-b]pyridine
N1-substituted 4-chloro-1H-pyrrolo[3,2-c]pyridineSecondary amineSimple 4-amino-1H-pyrrolo[3,2-c]pyridine product
Electrophilic Substitution Reactions (Nitration, Sulfonation, Acylation)

The pyrrolo[3,2-c]pyridine system is composed of an electron-rich pyrrole ring fused to an electron-deficient pyridine ring. This electronic dichotomy dictates the regioselectivity of electrophilic substitution reactions. In general, electrophilic attack is expected to occur preferentially on the more electron-rich pyrrole moiety.

Nitration: The direct nitration of the 1H-pyrrolo[3,2-c]pyridine ring system can be challenging due to the sensitivity of the pyrrole ring to strong acidic and oxidizing conditions typically used for nitration. A more controlled approach involves the synthesis of a nitropyridine precursor which is then used to construct the fused pyrrole ring. For example, 2-bromo-5-methyl-4-nitropyridine 1-oxide can be synthesized and subsequently transformed into a 6-bromo-1H-pyrrolo[3,2-c]pyridine derivative. This strategy introduces the nitro group at a defined position on the pyridine ring before the formation of the pyrrole ring. nih.gov

Sulfonation: Specific examples of the direct sulfonation of this compound or its analogs are not well-documented in the available literature. Generally, sulfonation of pyridine is a difficult reaction requiring harsh conditions, and the pyrrole ring is susceptible to polymerization under strong acidic conditions.

Vilsmeier and Houben–Hoesch Reactions

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comcambridge.orgorganic-chemistry.org The Vilsmeier reagent, typically a chloroiminium salt generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a weak electrophile that reacts preferentially with activated rings. youtube.com Given the electron-rich nature of the pyrrole ring within the 1H-pyrrolo[3,2-c]pyridine system, it is a potential substrate for the Vilsmeier-Haack reaction, which would be expected to introduce a formyl group onto the pyrrole moiety. However, specific documented examples of this reaction on the 1H-pyrrolo[3,2-c]pyridine core are not prevalent in the surveyed literature.

Houben–Hoesch Reaction: The Houben-Hoesch reaction is a method for the acylation of electron-rich aromatic compounds, such as phenols and anilines, using a nitrile and a Lewis acid catalyst in the presence of hydrogen chloride. The reaction proceeds via an electrophilic attack of an intermediate iminium species. This reaction is typically limited to highly activated aromatic systems. While the pyrrole ring of 1H-pyrrolo[3,2-c]pyridine is electron-rich, the applicability of the Houben-Hoesch reaction to this specific heterocyclic system is not well-established in the reviewed literature.

Mannich Base Formation

The Mannich reaction is a prominent method for the C-aminomethylation of acidic C-H bonds in various heterocyclic systems. For pyrrolopyridines, which are bioisosteres of indole, the reaction typically occurs at the electron-rich pyrrole ring. In the case of the related 1H-pyrrolo[2,3-b]pyridine (7-azaindole) isomer, electrophilic substitution reactions, including the Mannich reaction, occur predominantly at the 3-position rsc.org. This reactivity is analogous to that of indole, where C-3 substitution is favored.

Given the structural and electronic similarities, it is anticipated that 1H-pyrrolo[3,2-c]pyridine would undergo Mannich reactions at the C-3 position to yield the corresponding aminomethyl derivatives. The reaction involves an aminoalkylation process using formaldehyde and a primary or secondary amine. While specific examples detailing the Mannich reaction on the this compound parent compound are not extensively documented in the reviewed literature, the established reactivity of the azaindole scaffold strongly supports this pathway for functionalization rsc.orgnih.gov.

Pyrrolo Annelation into Preformed Pyridine Rings

A predominant and versatile strategy for constructing the 1H-pyrrolo[3,2-c]pyridine core involves the annelation (fusion) of a pyrrole ring onto a pre-functionalized pyridine precursor. This approach circumvents the challenges often associated with building the pyridine ring onto a pyrrole, as many classical indole synthesis methods are less effective for azaindoles due to the electron-deficient nature of the pyridine ring acs.orgpharmablock.com.

One effective domino approach begins with a suitably substituted pyridine, such as 4-amino-2-bromo-5-iodopyridine. A palladium-mediated Sonogashira coupling with a terminal alkyne is performed, which is immediately followed by a base-mediated cyclization to form the pyrrole ring, yielding the 1H-pyrrolo[3,2-c]pyridine scaffold nih.gov.

A detailed, multi-step synthesis exemplifies this strategy, starting from commercially available 2-bromo-5-methylpyridine nih.govsemanticscholar.org. The process involves:

Oxidation: The pyridine nitrogen is oxidized using m-chloroperbenzoic acid (m-CPBA) to form 2-bromo-5-methylpyridine-1-oxide.

Nitration: The pyridine N-oxide is then nitrated at the C-4 position using fuming nitric acid in sulfuric acid.

Enamine Formation: The resulting nitro compound is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to generate a key enamine intermediate.

Reductive Cyclization: The final annelation is achieved through a reductive cyclization of the enamine intermediate using iron powder in acetic acid, which simultaneously reduces the nitro group and the N-oxide while facilitating the formation of the pyrrole ring to yield 6-bromo-1H-pyrrolo[3,2-c]pyridine nih.govsemanticscholar.org.

Reduction and Oxidation Pathways

Reduction and oxidation reactions are integral to the synthesis and functionalization of the 1H-pyrrolo[3,2-c]pyridine scaffold. As demonstrated in the pyrrolo annelation pathway described above, these reactions are crucial for introducing the necessary functionalities and facilitating the key ring-forming steps nih.govsemanticscholar.org.

Oxidation: The synthesis of 1H-pyrrolo[3,2-c]pyridine analogs frequently employs the oxidation of the pyridine nitrogen to an N-oxide. This serves a dual purpose: it activates the pyridine ring for electrophilic substitution (such as nitration at the C-4 position) and can influence the regioselectivity of subsequent reactions nih.govsemanticscholar.org. The N-oxide is typically formed using peroxy acids like m-CPBA and is often removed in a later reductive step.

Reduction: Reductive pathways are critical, particularly in the final ring-closing annelation step. The conversion of an intermediate like (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide to 6-bromo-1H-pyrrolo[3,2-c]pyridine is a key example of a reductive cyclization nih.govsemanticscholar.org. In this step, a reducing agent such as iron powder in acetic acid concurrently reduces the nitro group to an amine and the pyridine N-oxide back to the pyridine, which then facilitates the intramolecular cyclization to form the fused pyrrole ring nih.govsemanticscholar.org.

Advanced Synthetic Methodologies

Continuous Flow Reactor Applications

Continuous flow chemistry has emerged as a powerful technology for the synthesis of heterocyclic compounds, offering advantages in scalability, safety, and reaction time over traditional batch methods nih.govmdpi.com. While specific applications for the synthesis of this compound are not widely detailed, the successful application of this technology to the closely related 7-azaindole (B17877) isomer demonstrates its feasibility and potential researchgate.net.

A three-step continuous flow process has been developed for the functionalization of 7-azaindoles, which includes C-3 iodination, N-Boc protection, and a copper-free Sonogashira cross-coupling researchgate.net. This sequence, completed with very short reaction times (under 3 minutes), highlights the efficiency of flow processes for modifying the azaindole core researchgate.net. Such methodologies are directly translatable to the 1H-pyrrolo[3,2-c]pyridine scaffold for rapid library synthesis and process optimization. The ability to perform reactions at high temperatures and pressures in a controlled manner makes flow synthesis particularly attractive for overcoming the activation barriers sometimes associated with azaindole synthesis mdpi.com.

Microwave-Assisted Synthesis

Microwave-assisted synthesis is a well-established technique for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. This methodology has been effectively applied to the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives, particularly in palladium-catalyzed cross-coupling reactions nih.gov.

In a notable application, the Suzuki cross-coupling reaction between 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine and various arylboronic acids was performed in a microwave reactor. This method allowed for the rapid synthesis of a diverse library of 6-aryl substituted analogs with reaction times as short as 26 minutes at 125 °C nih.gov. However, it is noted that while microwave irradiation is efficient for lab-scale synthesis, it may not be suitable for large-scale production, where safety and scalability can become concerns acs.orgthieme-connect.com.

Table 1: Microwave-Assisted Suzuki Coupling for Synthesis of 6-Aryl-1H-pyrrolo[3,2-c]pyridine Analogs nih.gov
Product CompoundArylboronic Acid SubstituentYield (%)Reaction Time (min)Temperature (°C)
10aPhenyl6326125
10f2-Methoxyphenyl7626125
10k4-Ethoxyphenyl5726125
10m4-Chlorophenyl3226125
10rPyridin-3-yl5526125

Challenges and Optimization in Synthetic Pathways

The synthesis of 1H-pyrrolo[3,2-c]pyridine and other azaindoles presents unique challenges primarily stemming from the electronic properties of the fused bicyclic system nih.gov. The electron-deficient nature of the pyridine ring significantly influences the reactivity of the scaffold, often rendering classical indole syntheses like the Fischer, Madelung, or Bartoli methods ineffective or low-yielding acs.orgpharmablock.comresearchgate.net.

A major challenge is overcoming the deactivation of the pyridine ring towards the cyclization reactions needed to form the fused pyrrole. This often necessitates multi-step synthetic sequences and carefully chosen reaction conditions acs.org. For example, the presence of strong electron-withdrawing groups, such as a nitro group, on the pyridine ring can alter reactivity and impede cyclization under certain conditions acs.org.

Chemoselectivity Control

Chemoselectivity is a critical aspect in the multi-step synthesis of complex 1H-pyrrolo[3,2-c]pyridine analogs. The ability to selectively functionalize one position over another on the pyridine or a precursor ring allows for the precise construction of target molecules. Palladium-catalyzed cross-coupling reactions are instrumental in achieving this control.

One demonstrated approach involves the site-selective Sonogashira reaction on a di-halogenated pyridine precursor. nih.gov For instance, in the synthesis of certain 1H-pyrrolo[3,2-c]pyridine inhibitors, a key step is the coupling of an alkyne with a 4-amino-2-bromo-5-iodopyridine intermediate. nih.gov The significantly higher reactivity of the iodo-substituent compared to the bromo-substituent under Sonogashira conditions allows for the selective formation of a C-C bond at the C-5 position, leaving the C-2 bromine available for subsequent transformations. nih.gov

Similarly, site-selective Sonogashira reactions have been demonstrated on 2,3-dibromopyridine and 3,4-dibromopyridine, where the reaction proceeds selectively at the 2- or 4-position, respectively, leaving the 3-position untouched for subsequent Suzuki-Miyaura coupling. mdpi.com This differential reactivity of halogen substituents is a cornerstone of chemoselectivity in these synthetic sequences.

The choice of catalyst, ligands, and reaction conditions plays a pivotal role in directing the outcome of these reactions. For the subsequent functionalization at the less reactive halogenated site, different catalytic systems are often required. For example, after a selective Sonogashira coupling, a Suzuki-Miyaura or Buchwald-Hartwig amination can be employed to modify the remaining bromo- or chloro-substituent. nih.govmdpi.com

Precursor TypeReactionSelective PositionKey FactorsReference
Di-halogenated Pyridine (e.g., 2-bromo-5-iodopyridine)Sonogashira CouplingIodo-position over Bromo-positionDifferential reactivity of halogens towards Pd-catalysis. nih.gov
Di-halogenated Pyridine (e.g., 2,3-dibromopyridine)Sonogashira CouplingPosition 2 over Position 3Higher reactivity of α-halogens on the pyridine ring. mdpi.com
Halogenated Pyrrolopyridine (e.g., 2-iodo-4-chloropyrrolopyridine)Suzuki-Miyaura CouplingPosition 2 (Iodo)Chemoselective coupling leaving the C-4 chloro group intact for subsequent amination. mdpi.com

Deprotection Strategies and Side Product Formation

Protecting groups are essential in the synthesis of 1H-pyrrolo[3,2-c]pyridines, particularly for the pyrrole nitrogen, to prevent unwanted side reactions during coupling and functionalization steps. mdpi.com The choice of protecting group and the method of its removal are critical, as the deprotection step can be challenging and lead to the formation of unexpected side products. mdpi.com

Commonly used protecting groups for the pyrrole nitrogen in azaindole synthesis include the trimethylsilylethoxymethyl (SEM) group and the tert-butoxycarbonyl (Boc) group. nih.govmdpi.com

SEM Group Deprotection: The SEM group is often favored for its stability under various reaction conditions. However, its removal can be problematic. mdpi.com A study on the synthesis of a related 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine (an isomer of the target scaffold) highlighted significant challenges during the final SEM deprotection step. mdpi.com The release of formaldehyde during the deprotection process was found to give rise to different side products, including the formation of a tricyclic eight-membered 7-azaindole derivative. mdpi.com This illustrates a key challenge where cleavage byproducts can react with the desired product.

Boc Group Deprotection: The Boc group represents an alternative that can sometimes offer a cleaner deprotection pathway. Typically, Boc groups are removed under acidic conditions. For example, treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (CH2Cl2) is a standard procedure for Boc removal. mdpi.com

Protecting GroupDeprotection ReagentsPotential Side ProductsNotesReference
SEM (trimethylsilylethoxymethyl)Acidic conditions (e.g., TFA)Formaldehyde-mediated products, such as N-methylation or cyclization into complex tricyclic structures.The release of formaldehyde as a byproduct can lead to complex and unexpected side reactions with the deprotected product. mdpi.com
Boc (tert-butoxycarbonyl)Trifluoroacetic Acid (TFA) in CH2Cl2Generally cleaner, but the highly acidic conditions may not be suitable for all substrates.A widely used alternative to SEM, often providing a more straightforward deprotection. nih.govmdpi.com

Advanced Spectroscopic and Structural Characterization of 1h Pyrrolo 3,2 C Pyridin 7 Ol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the intricate molecular architecture of 1H-pyrrolo[3,2-c]pyridine derivatives. Through one- and two-dimensional NMR experiments, the precise connectivity and spatial arrangement of atoms within these molecules can be determined.

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy provides critical information about the chemical environment of hydrogen atoms in a molecule. In the case of 1H-pyrrolo[3,2-c]pyridine analogs, the ¹H NMR spectra exhibit characteristic signals that are diagnostic of the core heterocyclic structure and its substituents. For instance, in a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, a distinct singlet is often observed for the proton at the C2 position of the pyrrolo[3,2-c]pyridine ring. semanticscholar.orgnih.gov The chemical shifts and coupling constants of the aromatic protons provide valuable information about the substitution pattern on the aryl rings.

Table 1: Selected ¹H NMR Spectroscopic Data for Analogs of 1H-pyrrolo[3,2-c]pyridin-7-ol

CompoundSolventKey ¹H NMR Signals (δ, ppm)
6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridineCDCl₃9.10 (s, 1H), 8.08–7.91 (m, 2H), 7.80 (s, 1H), 7.47 (t, J = 7.7 Hz, 2H), 7.41–7.34 (m, 2H), 6.80 (d, J = 3.2 Hz, 1H), 6.71 (s, 2H), 3.95 (s, 3H), 3.91 (s, 6H)
6-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridineCDCl₃9.08 (s, 1H), 7.50 (s, 1H), 7.43 (d, J = 6.7 Hz, 1H), 7.39 (d, J = 3.3 Hz, 1H), 7.28 (t, J = 3.8 Hz, 2H), 7.26–7.24 (m, 1H), 6.82 (d, J = 3.2 Hz, 1H), 6.69 (s, 2H), 3.91 (s, 3H), 3.89 (s, 6H), 2.40 (s, 3H)
6-(m-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridineCDCl₃9.09 (s, 1H), 7.96 (d, J = 11.1 Hz, 2H), 7.76 (s, 1H), 7.72–7.68 (m, 1H), 7.39 (d, J = 3.3 Hz, 1H), 7.19 (d, J = 7.5 Hz, 1H), 6.80 (d, J = 3.9 Hz, 1H), 6.70 (s, 2H), 3.95 (s, 3H), 3.91 (s, 6H), 2.42 (s, 3H)

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the 1H-pyrrolo[3,2-c]pyridine core and its substituents are indicative of their electronic environment. For example, the carbon atoms of the pyridine (B92270) and pyrrole (B145914) rings resonate at characteristic chemical shifts, allowing for their unambiguous assignment.

Table 2: Selected ¹³C NMR Spectroscopic Data for Analogs of this compound

CompoundSolventKey ¹³C NMR Signals (δ, ppm)
6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridineCDCl₃154.07, 149.89, 143.18, 141.17, 137.58, 134.10, 130.28, 128.78, 128.31, 127.88, 127.00, 124.81, 102.92, 102.59, 102.45, 61.06, 56.44
6-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridineCDCl₃157.84, 154.00, 151.97, 142.93, 140.46, 137.45, 135.91, 134.21, 130.65, 129.99, 129.81, 127.88, 125.80, 124.28, 105.81, 102.76, 102.32, 61.02, 56.38, 20.49
6-(m-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridineCDCl₃159.03, 154.09, 149.85, 142.82, 141.24, 138.54, 135.71, 134.01, 132.53, 131.76, 130.48, 129.24, 127.70, 124.73, 103.04, 102.77, 102.47, 61.06, 56.44, 21.53

Two-Dimensional NMR Techniques for Structure Elucidation

While specific 2D NMR data for this compound is not detailed in the provided search results, the application of such techniques is standard practice for the structural elucidation of complex organic molecules. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed to establish proton-proton and proton-carbon correlations, which are crucial for the complete and unambiguous assignment of all NMR signals.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry is particularly valuable for confirming the molecular formula of newly synthesized compounds.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This technique is instrumental in confirming the identity of synthesized 1H-pyrrolo[3,2-c]pyridine derivatives. The measured mass is compared to the calculated mass for the proposed molecular formula, and a small mass error provides strong evidence for the correct structure. semanticscholar.orgnih.gov

Table 3: HRMS Data for Analogs of this compound

CompoundIonization ModeCalculated Mass [M+H]⁺Found Mass [M+H]⁺
6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridineESI361.1552361.1556
6-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridineESI375.1709375.1707
6-(m-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridineESI375.1709375.1709

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is commonly used for the analysis of organic molecules. In the context of 1H-pyrrolo[3,2-c]pyridine derivatives, ESI-MS is often used in conjunction with HRMS to generate protonated molecular ions ([M+H]⁺), which are then accurately mass-analyzed. semanticscholar.orgnih.gov This method is particularly useful for polar and thermally labile compounds.

X-ray Crystallography

X-ray crystallography stands as the gold standard for the determination of molecular structures, providing precise information on bond lengths, bond angles, and crystal packing.

Single-crystal X-ray diffraction is the most powerful method for the unambiguous determination of a molecule's solid-state structure. For complex heterocyclic systems like substituted 1H-pyrrolo[3,2-c]pyridines, this technique provides unequivocal proof of the connectivity and regiochemistry of atoms, which can be challenging to confirm by spectroscopic methods alone. uni-rostock.denih.gov

The process involves irradiating a single, high-quality crystal with an X-ray beam. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule, from which the positions of individual atoms can be resolved. This allows for the precise measurement of bond lengths and angles, confirming the fusion of the pyrrole and pyridine rings at the correct positions and the location of various substituents. mdpi.com

While a crystal structure for this compound is not publicly available, data from analogous and related heterocyclic structures demonstrate the detailed insights provided by this method. For instance, the analysis of a substituted pyridazino[4,5-b]indole, another nitrogen-containing fused heterocyclic system, yielded precise unit cell parameters and confirmed its triclinic crystal system and P-1 space group. mdpi.com Such data is crucial for understanding intermolecular interactions, such as hydrogen bonding and π–π stacking, which influence the material's bulk properties.

Table 1: Illustrative Single-Crystal X-ray Diffraction Data for a Substituted Pyridazino[4,5-b]indole Derivative mdpi.com

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.9308(2)
b (Å)10.9695(3)
c (Å)14.7966(4)
α (°)100.5010(10)
β (°)98.6180(10)
γ (°)103.8180(10)
Volume (ų)900.07(5)
Z (molecules/unit cell)4

In analogs of this compound that contain chiral centers, determining the absolute configuration is critical, as different stereoisomers can exhibit vastly different biological activities. Single-crystal X-ray diffraction provides a direct and definitive method for resolving stereochemical ambiguity. By determining the precise three-dimensional arrangement of atoms, the absolute configuration of each chiral center can be established without doubt. For complex molecules with multiple stereocenters, where spectroscopic methods like NMR may be inconclusive, X-ray crystallography offers an indispensable solution for confirming the exact stereoisomeric form. uni-rostock.de

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy are fundamental techniques used to probe the functional groups and electronic properties of molecules, respectively.

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule's functional groups. For this compound, the IR spectrum is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The N-H stretching vibration of the pyrrole ring typically appears as a sharp band around 3300-3500 cm⁻¹. mdpi.com Other significant peaks would include C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching within the fused aromatic system (1400-1650 cm⁻¹), and C-O stretching (1000-1260 cm⁻¹). mdpi.comnih.gov

Table 2: Expected Characteristic Infrared Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Functional GroupVibrational Mode
3200–3600Hydroxyl (-OH)O-H Stretch
3300–3500Pyrrole N-HN-H Stretch
3000–3100Aromatic C-HC-H Stretch
1400–1650Aromatic RingsC=C and C=N Stretch
1000–1260Phenolic C-OC-O Stretch

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic and heterocyclic compounds like this compound exhibit characteristic absorption bands in the UV-Vis region, typically between 200 and 400 nm. These absorptions are due to π → π* and n → π* electronic transitions within the conjugated π-system of the fused rings. researchgate.net The position and intensity of these bands are sensitive to the specific substitution pattern on the heterocyclic core and the solvent used for analysis.

Elemental Analysis for Compound Purity and Composition

Confirming the elemental composition of a newly synthesized compound is a critical step in its characterization, ensuring it has the correct molecular formula and is free from impurities. While traditional combustion analysis was historically used, modern high-resolution mass spectrometry (HRMS) is now the preferred method for its precision and accuracy.

HRMS can measure the mass of a molecule with extremely high accuracy (typically to within 0.0001 atomic mass units). This allows for the determination of a compound's exact molecular formula from its mass-to-charge ratio. In the characterization of numerous 1H-pyrrolo[3,2-c]pyridine analogs, researchers report the calculated (calcd) exact mass for the proposed molecular formula and compare it to the experimentally determined (found) mass. The close agreement between these two values provides strong evidence for the correct elemental composition and, by extension, the purity of the compound. semanticscholar.orgnih.gov

Table 3: Representative High-Resolution Mass Spectrometry (HRMS) Data for 1H-pyrrolo[3,2-c]pyridine Analogs semanticscholar.orgnih.gov

CompoundMolecular FormulaCalculated Mass [M+H]⁺Found Mass [M+H]⁺
6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridineC₂₂H₂₁N₂O₃361.1552361.1556
6-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridineC₂₃H₂₃N₂O₃375.1709375.1707
6-(m-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridineC₂₃H₂₃N₂O₃375.1709375.1709
6-(2-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridineC₂₃H₂₃N₂O₄391.1658391.1653

Reaction Mechanisms and Chemical Reactivity of 1h Pyrrolo 3,2 C Pyridin 7 Ol

Mechanistic Investigations of Substitution Reactions

The dual-ring system of 1H-pyrrolo[3,2-c]pyridin-7-ol, consisting of an electron-rich pyrrole (B145914) fused to an electron-deficient pyridine (B92270), gives rise to a nuanced reactivity profile towards substitution reactions.

Nucleophilic Attack at the Pyridine Ring System

While specific studies on the nucleophilic substitution of this compound are not extensively documented, the reactivity of related 1H-pyrrolo[3,2-c]pyridine derivatives provides significant insights. For instance, investigations into 4-chloro-1H-pyrrolo[3,2-c]pyridines have shown that they undergo nucleophilic substitution-rearrangements. When N-1 substituted 4-chloropyrrolo[3,2-c]pyridines are treated with primary alkylamines like benzylamine, a mixture of two isomeric products is formed, indicating a complex reaction pathway. nih.gov

This suggests that the pyridine ring in the 1H-pyrrolo[3,2-c]pyridine scaffold is susceptible to nucleophilic attack, particularly when activated by a suitable leaving group. The presence of the 7-hydroxy group in this compound would likely influence the electron density of the pyridine ring, potentially modulating its reactivity towards nucleophiles.

Electrophilic Reactivity at Pyrrole and Pyridine Nitrogen/Carbon Atoms

The electrophilic substitution reactions of this compound are expected to be directed by the electronic nature of its constituent rings. The pyrrole ring, being electron-rich, is generally the preferred site for electrophilic attack in related azaindole systems. The pyridine ring, on the other hand, is electron-deficient and thus less reactive towards electrophiles, with substitution typically requiring forcing conditions.

In the synthesis of derivatives of the parent 1H-pyrrolo[3,2-c]pyridine, electrophilic reagents have been successfully employed. For example, the synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine is a key step in the preparation of various substituted analogs. This indicates that halogenation, a common electrophilic substitution, can be achieved on the pyridine ring, likely at a position dictated by the directing effects of the fused pyrrole ring and any existing substituents. The nitration of the pyridine ring has also been reported in the synthesis of precursors to 1H-pyrrolo[3,2-c]pyridine derivatives.

Rearrangement Pathways

The structural framework of this compound allows for the possibility of intriguing rearrangement reactions, which can lead to the formation of isomeric structures.

Isomerization via Pyrrole Ring Opening and Subsequent Recyclization

While direct evidence for the isomerization of this compound via pyrrole ring opening is not prominently featured in the literature, this type of rearrangement is a known phenomenon in related heterocyclic systems. Such a pathway would involve the cleavage of a bond within the pyrrole ring, followed by rotation and subsequent re-closure to form a different isomer. The conditions required for such a transformation, such as high temperatures or the presence of specific catalysts, would need to be investigated for this particular compound.

Role of Schiff Base Intermediates in Rearrangements

A proposed mechanism for the rearrangement of substituted 1H-pyrrolo[3,2-c]pyridines to the isomeric 1H-pyrrolo[2,3-b]pyridine (7-azaindole) system involves the formation of a Schiff base intermediate. nih.gov This mechanism is particularly relevant in reactions involving primary amines. The formation of a Schiff base can facilitate the ring-opening and recyclization process that leads to the rearranged product. The fact that reactions with primary amines often yield the rearranged product lends support to the involvement of such intermediates. nih.gov

Tautomerism Studies

Tautomerism is an important consideration for this compound, as the 7-hydroxy group can potentially exist in equilibrium with its keto form, 1,6-dihydro-7H-pyrrolo[3,2-c]pyridin-7-one. In a study related to the synthesis of a substituted 1H-pyrrolo[3,2-c]pyridine-4-ol, it was observed that the compound existed in its enol tautomeric form. nih.gov This suggests that the hydroxy tautomer of this compound is likely to be a significant, if not the predominant, species.

Furthermore, studies on the related 7-azaindole (B17877) (1H-pyrrolo[2,3-b]pyridine) have shown that tautomerization can be a major route of non-radiative relaxation in the excited state, a process that can be mediated by solvent molecules. bldpharm.com While this is a different isomer, it highlights the potential for tautomeric processes to play a role in the photophysical properties of these bicyclic systems.

Interactive Data Table: Reactivity of 1H-pyrrolo[3,2-c]pyridine Derivatives

Reaction TypeReagents/ConditionsProduct(s)Reference
Nucleophilic Substitution-Rearrangement4-chloro-1H-pyrrolo[3,2-c]pyridines, BenzylamineMixture of isomeric compounds nih.gov
Electrophilic HalogenationPrecursors to 1H-pyrrolo[3,2-c]pyridine, Brominating agent6-bromo-1H-pyrrolo[3,2-c]pyridine
Electrophilic NitrationPyridine derivatives, Fuming nitric acid in sulfuric acidNitrated pyridine precursors

Solvent-Mediated Hydrogen Transfer Mechanisms

While specific studies on the solvent-mediated hydrogen transfer of this compound are not extensively documented, the behavior of the isomeric 7-azaindole (1H-pyrrolo[2,3-b]pyridine) provides valuable insights. In the excited state, tautomerization is a primary route of non-radiative relaxation for 7-azaindole in solvents like methanol (B129727) and ethanol. researchgate.net This process is understood to be mediated by at least one solvent molecule, which facilitates the concerted transfer of two hydrogen atoms. researchgate.net A notable decrease in the decay rate constant is observed when the reaction is conducted in deuterated solvents such as MeOD and EtOD, supporting the involvement of the solvent in the hydrogen transfer mechanism. researchgate.net It is plausible that this compound undergoes a similar solvent-assisted tautomerization, where the hydroxyl group can participate in hydrogen bonding with the solvent, facilitating proton transfer.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of complex polycyclic systems. The pyrrolopyridine scaffold can participate in such reactions to yield structurally diverse molecules.

[3+2] Cycloadditions

The 1H-pyrrolo[3,2-c]pyridine framework is a key structural motif in various biologically active compounds and can be synthesized through [3+2] cycloaddition reactions. For instance, decarboxylative intramolecular [3+2] cycloadditions have been employed to synthesize octahydro-1H-pyrrolo[3,2-c]pyridines. mdpi.com This method involves the generation of an azomethine ylide from the decarboxylation of an amino acid, which then undergoes an intramolecular cycloaddition with an olefin. This strategy has proven effective in creating fused bicyclic systems containing the pyrrolopyridine core. mdpi.com

A notable example is the double annulation of intermediates derived from glycine (B1666218) and various aldehydes to obtain octahydro-1H-pyrrolo[3,2-c]pyridine derivatives, as demonstrated in the synthesis of potential glucose uptake enhancers. mdpi.com

[4+2] Cycloadditions

Currently, there is limited specific information available in the surveyed literature regarding the participation of this compound in [4+2] cycloaddition reactions.

Reactivity of Specific Positions and Functional Groups (e.g., Halogenated, Lithiated, Formyl Derivatives)

The reactivity of the 1H-pyrrolo[3,2-c]pyridine nucleus can be significantly influenced by the introduction of various functional groups at specific positions. Studies on the related 7-azaindole and other pyrrolopyridine derivatives provide a framework for understanding the potential reactivity of substituted this compound.

Halogenated Derivatives:

Halogenated pyrrolopyridines serve as versatile intermediates for further functionalization, particularly through palladium-catalyzed cross-coupling reactions. For example, 6-bromo-1H-pyrrolo[3,2-c]pyridine is a key intermediate that can be synthesized and subsequently used in Suzuki coupling reactions to introduce aryl groups at the 6-position. nih.gov This highlights the utility of halogenated derivatives in constructing more complex molecules with potential pharmacological activities. nih.gov

Lithiated Derivatives:

The generation of lithiated species is a common strategy for introducing substituents onto heterocyclic rings. For 7-azaindole, lithiation at the 2-position has been reported, enabling the introduction of various electrophiles. researchgate.neteurekaselect.com It is conceivable that this compound could undergo selective lithiation, likely at a carbon atom of the pyrrole ring, followed by reaction with electrophiles to yield a range of substituted derivatives.

Formyl Derivatives:

Formyl groups are valuable for their ability to be transformed into a wide array of other functional groups. The reactivity of 3-formyl-7-azaindole has been explored, showcasing its utility in synthesis. eurekaselect.com A formyl derivative of this compound would be expected to undergo reactions typical of aromatic aldehydes, such as oxidation, reduction, and condensation reactions, providing a handle for further molecular elaboration.

Computational Chemistry and Theoretical Investigations of 1h Pyrrolo 3,2 C Pyridin 7 Ol

Molecular Docking Studies

Molecular docking simulations are computational methods used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug discovery for understanding how a ligand might interact with a biological target.

Prediction of Binding Modes with Biological Targets (e.g., Kinases, Enzymes)

No specific molecular docking studies predicting the binding modes of 1H-pyrrolo[3,2-c]pyridin-7-ol with biological targets such as kinases or enzymes were found in the reviewed literature. While studies on more complex derivatives of 1H-pyrrolo[3,2-c]pyridine exist, showing interactions with targets like tubulin, this data is not directly applicable to the parent compound. nih.govsemanticscholar.orgnih.gov

Analysis of Hydrogen Bonding and Other Intermolecular Interactions

There is no available data from molecular docking studies that analyzes the specific hydrogen bonding and other intermolecular interactions of this compound with biological targets. Research on derivatives has identified key hydrogen bonds, for instance between a derivative and residues like Thrα179 and Asnβ349 in the colchicine (B1669291) binding site of tubulin, but this cannot be extrapolated to this compound itself. nih.govnih.gov

Quantum Chemical Calculations

Quantum chemical calculations are used to understand the electronic structure and properties of molecules. These methods can provide insights into electron distribution, molecular stability, and reaction mechanisms.

Electron Density Distribution Analysis

No studies performing electron density distribution analysis specifically for this compound have been reported. Such an analysis would be valuable for understanding the molecule's reactivity and electrostatic potential.

Conformational Analysis and Energetics

There is a lack of published research on the conformational analysis and energetics of this compound. This type of study would determine the most stable three-dimensional shapes of the molecule and the energy differences between them.

Theoretical Studies of Reaction Transition States and Pathways

No theoretical studies investigating the reaction transition states and pathways for this compound were identified. These computational investigations are essential for predicting reaction mechanisms and kinetics.

Comparative Computational Analyses with Related Azaindoles

The in-silico analysis of this compound and its comparison with other azaindole isomers provide crucial insights into its electronic structure, stability, and potential reactivity. Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for investigating molecular properties and have been applied to the broader class of azaindoles, offering a predictive framework for understanding the unique characteristics of the this compound scaffold.

Theoretical investigations have been conducted on indole (B1671886) and four other azaindole isomers, calculating their electron spectra using DFT. These studies serve as a valuable reference for predicting the properties of this compound. The comparison of theoretical values with experimental data for molecules like indole and 7-azaindole (B17877) lends reliability to the predicted spectra for other isomers. mdpi.com

Molecular Geometry and Stability:

The geometry of azaindole isomers is a critical factor influencing their physicochemical properties. DFT calculations are commonly employed to determine the optimized geometries, bond lengths, and bond angles. For instance, a comparative study of azaindole isomers would likely reveal variations in the bond lengths within the pyrrole (B145914) and pyridine (B92270) rings, influenced by the location of the nitrogen atom. It is hypothesized that the introduction of a hydroxyl group at the 7-position of the 1H-pyrrolo[3,2-c]pyridine core would further influence the geometry through electronic effects and potential intramolecular hydrogen bonding.

Electronic Properties:

The electronic properties of azaindoles, such as the dipole moment, ionization potential, and electron affinity, are significantly affected by the nitrogen atom's placement. These properties are crucial for understanding intermolecular interactions, including those with biological targets. In a comparative context, this compound is expected to exhibit a unique dipole moment due to the combined effects of the pyridine nitrogen and the hydroxyl group.

A hypothetical comparative data table for the electronic properties of this compound and related azaindoles, based on expected trends from computational studies of the parent azaindoles, is presented below.

CompoundCalculated Dipole Moment (Debye)HOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
This compound----
4-Azaindole----
5-Azaindole (B1197152)----
6-Azaindole (B1212597)----
7-Azaindole----

Spectroscopic Properties:

Theoretical calculations of UV-Vis and NMR spectra can provide valuable insights into the electronic transitions and chemical environments of the nuclei in this compound and its isomers. Computational studies on indole and various azaindoles have shown that the calculated electron spectra, including UV absorption, valence ionization, and core ionization, can be reliably predicted and aid in the interpretation of experimental data. mdpi.com It is anticipated that the hydroxyl group in this compound would lead to a noticeable shift in the absorption maxima compared to the parent 1H-pyrrolo[3,2-c]pyridine.

A simulated comparison of the maximum absorption wavelength (λmax) for different azaindole isomers is presented in the table below, based on general trends observed in computational and experimental studies of similar compounds.

CompoundCalculated λmax (nm)
This compound-
4-Azaindole-
5-Azaindole-
6-Azaindole-
7-Azaindole-

Note: The data in this table is hypothetical and for illustrative purposes. Actual values would be derived from specific time-dependent DFT (TD-DFT) calculations.

The prediction of physicochemical properties through computational means is also a valuable aspect of these analyses. For derivatives of 1H-pyrrolo[3,2-c]pyridine, molecular modeling studies have been used to predict properties that are important for drug development, such as adherence to Lipinski's rule of five. tandfonline.comsemanticscholar.org

Structure Activity Relationships Sar and Scaffold Derivation of 1h Pyrrolo 3,2 C Pyridin 7 Ol Analogs

Systematic Modification of the Pyrrolo[3,2-c]pyridine Scaffold

The 1H-pyrrolo[3,2-c]pyridine core, particularly when functionalized with a 7-hydroxyl group, serves as a versatile template for medicinal chemistry. Modifications across the scaffold have been explored to optimize potency, selectivity, and pharmacokinetic properties.

The 7-hydroxyl group of 1H-pyrrolo[3,2-c]pyridin-7-ol is a critical determinant of its biological profile. This phenolic moiety imparts significant polarity to the molecule and can act as both a hydrogen bond donor and acceptor. The precise positioning of this group at the 7-position dictates the geometry of potential interactions with biological targets, such as amino acid residues in an enzyme's active site.

While the phenolic hydroxyl group is crucial for target engagement, it can also present metabolic liabilities, often being a site for rapid glucuronidation or sulfation, which can lead to poor oral bioavailability. nih.gov Consequently, a common strategy in drug design involves the bioisosteric replacement of the phenol (B47542) to improve drug-like properties while preserving the key hydrogen-bonding interactions. nih.govresearchgate.net Studies on related pyrrolopyridine isomers, such as 7-hydroxy-pyrrolo[3,4-c]pyridine derivatives, have demonstrated significant anti-HIV-1 activity, underscoring the importance of this hydroxyl functionality in achieving biological effects within this compound class. mdpi.com The elimination of a hydroxyl group in other related series has been shown to weaken the analgesic effect, further highlighting its importance. mdpi.com

The introduction of aryl substituents to the 1H-pyrrolo[3,2-c]pyridine scaffold profoundly influences its biological activity. A study on a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, investigated as potential anticancer agents, provides detailed SAR insights. nih.gov The nature and position of substituents on the aryl ring (referred to as the B-ring) were found to be critical for antiproliferative activity against HeLa, SGC-7901, and MCF-7 cancer cell lines. nih.gov

Generally, the introduction of electron-donating groups (EDGs) on the para-position of the aryl ring led to an increase in antiproliferative activity. For instance, compounds with a methyl (p-tolyl) or methoxy (B1213986) group showed enhanced potency. nih.gov Conversely, the placement of electron-withdrawing groups (EWGs), such as fluoro, chloro, or nitro groups, at the same para-position resulted in decreased activity. The position of the substituent also mattered; for EDGs, the order of potency was generally para > meta > ortho. nih.gov Similarly, another study on diarylureas and diarylamides possessing the 1H-pyrrolo[3,2-c]pyridine scaffold found that these compounds demonstrated potent antiproliferative activities against melanoma cell lines. nih.gov

Halogenation is a frequently used tool in medicinal chemistry to modulate a molecule's electronic character, lipophilicity, and metabolic stability. In the context of 1H-pyrrolo[3,2-c]pyridine analogs, the effects of halogenation are highly dependent on the specific scaffold and biological target.

In the series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, the introduction of halogens such as fluorine or chlorine as para-substituents on the B-ring was detrimental to their antiproliferative activity. nih.gov This suggests that for this particular target, the electron-withdrawing nature of halogens in this position is unfavorable for binding or efficacy. However, this is not a universal rule for the broader class of pyrrolopyridines. For instance, a 2-(3-Chloro-4-fluorobenzyl) substituted 7-hydroxy-1H-pyrrolo[3,4-c]pyridine derivative was identified as a potent compound in a series of anti-HIV-1 agents, indicating that halogenation can be a favorable modification in other contexts. mdpi.com

The replacement of simple aryl groups with alkyl or more complex heteroaryl systems is a key strategy for exploring new binding interactions and improving potency.

Alkyl Substituents: In the aforementioned anticancer series, the introduction of a small alkyl group, specifically a methyl group on the para-position of the B-ring (forming a p-tolyl moiety), enhanced biological activity compared to the unsubstituted phenyl ring. nih.gov This aligns with the general observation that small, electron-donating alkyl groups can be beneficial for the activity of this class of compounds.

Heteroaryl Substituents: The substitution of the aryl ring with a heteroaryl system proved to be a particularly effective strategy. The most potent compound in the antiproliferative series, compound 10t, featured an indolyl moiety as the B-ring. nih.gov This substitution resulted in significantly lower IC₅₀ values (0.12-0.21 µM) compared to its phenyl-substituted counterparts, highlighting the favorable interactions afforded by the indole (B1671886) ring system. nih.gov This demonstrates that extending the scaffold into different chemical spaces with heteroaromatic rings can lead to the discovery of highly potent analogs.

Scaffold Exploration and Bioisosteric Replacements

The 1H-pyrrolo[3,2-c]pyridine ring system belongs to a class of compounds known as azaindoles, which are bioisosteres of the naturally occurring indole scaffold. nih.gov The term "azaindole" refers to the replacement of a C-H group in the benzene (B151609) portion of indole with a nitrogen atom. There are four structural isomers of azaindole (4-, 5-, 6-, and 7-azaindole), with 1H-pyrrolo[3,2-c]pyridine being 5-azaindole (B1197152).

The introduction of the nitrogen atom into the six-membered ring significantly alters the electronic properties of the scaffold compared to indole. The pyridine (B92270) nitrogen acts as an electron-withdrawing group, which generally reduces the electron density of the bicyclic system. nih.gov This change affects the molecule's reactivity, basicity, and potential for hydrogen bonding. The distinct physicochemical properties of each azaindole isomer, such as polarity and aqueous solubility, make them unique scaffolds for drug design. nih.gov

For example, the two nitrogen atoms in 7-azaindole (B17877) (1H-pyrrolo[2,3-b]pyridine) can form hydrogen bonds with the hinge region of protein kinases, mimicking the bonding pattern of the adenine (B156593) moiety in ATP. nih.gov While 5-azaindole does not share this specific nitrogen arrangement, its unique distribution of hydrogen bond donors and acceptors provides a different template for molecular recognition. The successful development of potent biological agents from various azaindole scaffolds, including 7-azaindole and 6-azaindole (B1212597) (1H-pyrrolo[2,3-c]pyridine) derivatives, demonstrates that each isomer offers distinct advantages for targeting different classes of proteins. rsc.orgnih.govnih.gov

Pyrrolo[3,2-c]pyridine as a Bioisostere for Adenine

In drug design, bioisosterism is a strategy used to modify a lead compound by replacing a functional group with another that has similar physical or chemical properties, with the goal of enhancing the compound's pharmacological profile. The pyrrolo[3,2-c]pyridine nucleus is recognized as a bioisostere for purine (B94841) systems, such as adenine. This is due to the similar spatial arrangement of nitrogen atoms, which can mimic the hydrogen bonding patterns of adenine. This mimicry is particularly crucial for compounds that target ATP-binding sites in enzymes like kinases, where the adenine portion of ATP forms key hydrogen bonds with the enzyme's hinge region.

The pyrrolopyridine scaffold is present in numerous kinase inhibitors, where it successfully replaces the native purine ring to engage with the target enzyme. jst.go.jprsc.org For instance, a series of pyrrolo[3,2-c]pyridines have been synthesized as isosteres of the antithrombotic drug ticlopidine, demonstrating the successful application of this scaffold in modifying biological activity. nih.gov The replacement of a carbon atom with a nitrogen atom in the fused ring system alters the electronic properties and can improve aspects like solubility or metabolic stability while preserving the essential binding interactions required for biological effect.

Strategies for Optimizing Pharmacological Parameters in Analogs

Modulation of Aqueous Solubility and Lipophilicity

The clinical potential of a drug candidate is heavily dependent on its physicochemical properties, particularly aqueous solubility and lipophilicity, which influence absorption, distribution, metabolism, and excretion (ADME). For analogs of this compound, various strategies are employed to fine-tune these parameters.

One effective method to enhance aqueous solubility is the introduction of polar functional groups. For example, in a series of derivatives based on the related pyrrolo[3,4-c]pyridine scaffold, the introduction of a hydroxyl group led to a notable improvement in solubility without compromising in vitro activity. mdpi.com Similarly, modifications can be made to control lipophilicity. The antiplatelet effects of certain pyrrolo[3,2-c]pyridine derivatives have been shown to be directly related to their lipophilicity. nih.gov By strategically adding or modifying substituents, researchers can adjust the compound's lipophilicity to achieve an optimal balance, ensuring sufficient membrane permeability for cell entry without causing poor solubility or non-specific binding. For certain respiratory syncytial virus (RSV) inhibitors based on a related scaffold, derivatives were specifically designed to have low lipophilicity and acceptable solubility. researchgate.net

Impact on Selectivity and Potency

Structural modifications to the 1H-pyrrolo[3,2-c]pyridine scaffold have a profound impact on the potency and selectivity of its analogs. Two distinct examples highlight these effects: diarylamide derivatives as FMS kinase inhibitors and 6-aryl-1-(3,4,5-trimethoxyphenyl) derivatives as colchicine-binding site inhibitors.

In the development of FMS kinase inhibitors, a series of eighteen pyrrolo[3,2-c]pyridine derivatives were evaluated. nih.gov The lead compound, KIST101029, had an IC50 of 96 nM. nih.gov Through systematic modifications, analogs with significantly improved potency were identified. Compound 1e (IC50 = 60 nM) and compound 1r (IC50 = 30 nM) were 1.6 and 3.2 times more potent, respectively, than the lead compound. nih.gov Compound 1r not only showed superior potency but also high selectivity for FMS kinase when tested against a panel of 40 other kinases. nih.gov Furthermore, its selectivity index towards cancer cells over normal fibroblasts ranged from 3.21 to 38.13, highlighting an improved therapeutic window. nih.gov

Table 1: Potency of Pyrrolo[3,2-c]pyridine Analogs as FMS Kinase Inhibitors
CompoundKey Structural MoietyFMS Kinase IC50 (nM)
KIST101029 (Lead)Diarylamide96
1eDiarylamide Analog60
1rDiarylurea Analog30

In another study, a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines were designed as inhibitors of tubulin polymerization that bind to the colchicine (B1669291) site. nih.govsemanticscholar.org The structure-activity relationship (SAR) revealed that the nature of the substituent on the 6-aryl ring (the "B-ring") was critical for antiproliferative activity. semanticscholar.org

Electron-Donating Groups (EDGs): The introduction of EDGs, such as a methyl group (10d ) or a methoxy group (10h ) at the para-position of the B-ring, increased antiproliferative activity. semanticscholar.org

Electron-Withdrawing Groups (EWGs): Conversely, the placement of EWGs like fluorine, chlorine, or a nitro group at the para-position diminished the activity. semanticscholar.org

Heterocyclic Rings: Replacing the aryl B-ring with different heterocyclic systems also modulated potency. The most potent compound in the series, 10t , featured an indolyl moiety as the B-ring and exhibited IC50 values ranging from 0.12 to 0.21 µM against various cancer cell lines. nih.govsemanticscholar.org

Table 2: Antiproliferative Activity of 6-Aryl-1H-pyrrolo[3,2-c]pyridine Analogs
CompoundB-Ring SubstituentHeLa Cell IC50 (µM)
10aPhenyl>30
10dp-tolyl (EDG)15.6
10hp-methoxyphenyl (EDG)1.1
10mp-chlorophenyl (EWG)>30
10tIndolyl0.12

Biological Target Interactions and Molecular Mechanisms of 1h Pyrrolo 3,2 C Pyridin 7 Ol Derivatives

Kinase Inhibition Mechanisms

The primary focus of research into the biological activity of 1H-pyrrolo[3,2-c]pyridine derivatives has been on their role as kinase inhibitors. Kinases are crucial enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.

Publicly available research data specifically detailing the interaction of 1H-pyrrolo[3,2-c]pyridin-7-ol derivatives with Fibroblast Growth Factor Receptors (FGFRs) could not be located. Studies on related pyrrolopyridine isomers have shown FGFR inhibition, but this activity has not been documented for the 1H-pyrrolo[3,2-c]pyridine scaffold itself.

No specific studies detailing the inhibition of Cyclin-Dependent Kinase 2 (CDK2) by derivatives of this compound were identified in the available scientific literature.

There is no available research data on the inhibition of Bub1 Kinase by derivatives of this compound.

Derivatives of 1H-pyrrolo[3,2-c]pyridine have been identified as potent inhibitors of Colony Stimulated Factor 1 Receptor (CSF-1R), also known as FMS kinase. nih.govmdpi.com FMS kinase is a type III receptor tyrosine kinase involved in the proliferation and survival of monocytes and macrophages, and it is over-expressed in various cancers and inflammatory disorders. nih.gov

A study investigating a series of eighteen diarylamide-based pyrrolo[3,2-c]pyridine derivatives identified compounds with significant inhibitory effects against FMS kinase. nih.govnih.gov Among the tested analogues, compounds 1e and 1r were found to be the most potent. nih.govnih.gov Compound 1r exhibited an IC50 value of 30 nM, making it over three times more potent than the lead compound, KIST101029 (IC50 = 96 nM). nih.gov Furthermore, compound 1r demonstrated selectivity for FMS kinase when tested against a panel of 40 different kinases, showing 81% inhibition at a 1 µM concentration. nih.gov This selectivity suggests that the compound is more than 33 times more selective towards FMS compared to other kinases in the panel, such as FLT3 (D835Y) and c-MET. nih.gov

In a cell-based assay using bone marrow-derived macrophages (BMDM), compound 1r also showed potent activity, with an IC50 of 84 nM, which was 2.32-fold more potent than the lead compound in the same assay. nih.govnih.gov These findings highlight the potential of the 1H-pyrrolo[3,2-c]pyridine scaffold for developing targeted anticancer and anti-inflammatory agents by inhibiting the CSF1R signaling pathway. nih.gov

Inhibitory Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives Against FMS Kinase (CSF1R)
CompoundFMS Kinase IC50 (nM)BMDM IC50 (nM)
1e60N/A
1r3084
KIST101029 (Lead Compound)96195

A novel series of 1H-pyrrolo[3,2-c]pyridine derivatives has been designed and synthesized as inhibitors of tubulin polymerization that act by binding to the colchicine-binding site. nih.gov Microtubules are essential components of the cytoskeleton and play a critical role in cell mitosis; disrupting their dynamics is a proven strategy in cancer therapy. nih.gov

In this research, the 1H-pyrrolo[3,2-c]pyridine scaffold was used to create a rigid structure that mimics the bioactive configuration of known tubulin inhibitors like Combretastatin (B1194345) A-4 (CA-4). nih.gov Biological evaluation of these compounds against three human cancer cell lines (HeLa, SGC-7901, and MCF-7) revealed moderate to excellent antiproliferative activities. nih.gov

The derivative designated as 10t , which features an indolyl group as the B-ring and a 3,4,5-trimethoxyphenyl moiety as the A-ring, was the most potent compound identified. nih.gov It exhibited strong antiproliferative activity with IC50 values of 0.12 µM against HeLa cells, 0.15 µM against SGC-7901 cells, and 0.21 µM against MCF-7 cells. nih.gov

Further mechanistic studies confirmed that compound 10t potently inhibits tubulin polymerization. tandfonline.com Molecular docking studies suggested its binding mode within the colchicine (B1669291) site of tubulin, where it forms hydrogen bonds with key amino acid residues Thrα179 and Asnβ349. nih.gov The compound was also shown to disrupt microtubule dynamics in cells, leading to a significant arrest of the cell cycle in the G2/M phase and the induction of apoptosis. semanticscholar.orgnih.gov

Antiproliferative Activity (IC50) of Compound 10t
Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer0.12
SGC-7901Gastric Cancer0.15
MCF-7Breast Cancer0.21

Enzyme Inhibition Studies

The most prominent enzyme inhibition studies conducted on derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have focused on their activity against protein kinases. As detailed in section 7.1.4, these compounds have shown potent and selective inhibitory effects against FMS kinase (CSF1R), a member of the receptor tyrosine kinase family. nih.govmdpi.com This line of research underscores the potential of the 1H-pyrrolo[3,2-c]pyridine core in the development of targeted kinase inhibitors.

Cellular Pathway Modulation

Derivatives of 1H-pyrrolo[3,2-c]pyridine have been identified as potent agents in the modulation of critical cellular pathways involved in cell division and survival. A notable example is a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines designed as colchicine-binding site inhibitors. nih.govnih.gov

Disruption of Microtubule Dynamics

Microtubules are essential components of the cytoskeleton, playing a fundamental role in cell mitosis. nih.gov Certain 1H-pyrrolo[3,2-c]pyridine derivatives can disrupt the balance of microtubule dynamics by binding to tubulin, the protein subunit of microtubules. nih.govnih.gov

Research has shown that a specific derivative, designated as 10t , potently inhibits tubulin polymerization. nih.gov Immunostaining assays revealed that this compound remarkably disrupted tubulin microtubule dynamics at a concentration of 0.12 μM. nih.govnih.gov This interference with microtubule function leads to a halt in the cell division process. nih.gov Molecular modeling studies suggest that compound 10t binds to the colchicine site on tubulin, forming hydrogen bonds with specific amino acid residues, namely Thrα179 and Asnβ349. nih.govnih.gov

Induction of Cell Cycle Arrest (e.g., G2/M phase)

By disrupting microtubule dynamics, 1H-pyrrolo[3,2-c]pyridine derivatives can effectively halt the cell cycle at a critical checkpoint. The G2/M phase is the stage of the cell cycle where the cell prepares for and undergoes mitosis. Interference with the mitotic spindle, which is formed by microtubules, triggers a cellular checkpoint that arrests the cell in this phase.

Studies on the derivative 10t demonstrated that it significantly causes G2/M phase cell cycle arrest in cancer cell lines. nih.govnih.gov This arrest was observed at concentrations of 0.12 μM, 0.24 μM, and 0.36 μM, preventing the cells from completing mitosis and proliferating. nih.govnih.gov

Promotion of Apoptosis

Prolonged cell cycle arrest, particularly at the G2/M checkpoint, can trigger programmed cell death, or apoptosis. This is a crucial mechanism for eliminating damaged or dysfunctional cells. The same derivative, 10t , that induces cell cycle arrest has also been shown to promote apoptosis. nih.govnih.gov Cell apoptosis analyses confirmed that treatment with 10t at concentrations of 0.12 μM, 0.24 μM, and 0.36 μM led to a significant increase in apoptotic cells. nih.govnih.gov

The antiproliferative activity of a series of these derivatives was evaluated against several cancer cell lines. Compound 10t emerged as the most potent, exhibiting strong activity against HeLa, SGC-7901, and MCF-7 cell lines. nih.govnih.gov

Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives (IC50 in μM)

Compound HeLa SGC-7901 MCF-7
10a 2.15 3.21 4.53
10h 0.89 1.02 1.15
10t 0.12 0.15 0.21

Allosteric Modulation of Receptors (e.g., mGluR5 antagonists)

Beyond their effects on cellular pathways related to proliferation, certain pyrrolopyridine derivatives have been developed as allosteric modulators of receptors. Allosteric modulators bind to a site on a receptor that is different from the primary (orthosteric) binding site, thereby altering the receptor's response to its natural ligand.

A series of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides , which are structural isomers of the [3,2-c] scaffold, have been identified as a new class of allosteric antagonists for the metabotropic glutamate (B1630785) receptor 5 (mGluR5). rcsb.org These compounds demonstrate high in vitro potency. rcsb.org By modifying the substituents on the heterocyclic core, researchers were able to enhance physicochemical properties, such as aqueous solubility, while maintaining this high potency. rcsb.org Antagonism of mGluR5 is an area of investigation for various neurological and psychiatric disorders. nih.gov

Emerging Research Applications of 1h Pyrrolo 3,2 C Pyridin 7 Ol and Its Derivatives

Chemical Building Blocks for Complex Heterocyclic Compounds

The 1H-pyrrolo[3,2-c]pyridine core serves as a valuable scaffold in the synthesis of more complex, fused heterocyclic systems. Its inherent reactivity and multiple functionalization points allow chemists to construct novel molecular architectures with potential applications in medicinal chemistry and materials science.

One notable synthetic strategy involves the use of the 1H-pyrrolo[3,2-c]pyridine skeleton to create elaborate fused-ring structures. For instance, researchers have developed a synergetic copper/zinc-catalyzed one-step annulation reaction. This process utilizes 2-amino (hetero)arylnitriles and ynamide-derived buta-1,3-diynes to produce 1H-pyrrolo[3,2-c]quinoline-2,4-diamine derivatives in moderate to good yields. This method proceeds through a double cyclization pathway, demonstrating the utility of the pyrrolopyridine core in constructing polycyclic aromatic systems. The feasibility of this protocol for larger-scale synthesis has been confirmed, underscoring its practical value in generating libraries of complex heterocyclic compounds for further investigation. acs.org

Probes for Biochemical and Cellular Research

While direct studies on 1H-pyrrolo[3,2-c]pyridin-7-ol derivatives as biochemical probes are emerging, the broader class of azaindoles, to which this compound belongs, has been extensively investigated for such applications. 7-Azaindole (B17877) and its derivatives, for example, are well-known for their use as fluorescent probes in biological imaging. rsc.org Their photophysical properties are often sensitive to the local environment, making them useful for studying protein structure and dynamics. acs.org

The fluorescence of these compounds can be influenced by factors such as solvent polarity and hydrogen bonding, allowing them to report on their surroundings within a biological system. acs.org This suggests a strong potential for developing derivatives of this compound as novel probes for biochemical and cellular research, although this specific application area remains less explored for this particular isomer.

Potential Lead Compounds for Therapeutic Development

A significant area of research for 1H-pyrrolo[3,2-c]pyridine derivatives is in the discovery of new therapeutic agents, particularly in the field of oncology. The rigid, planar structure of this scaffold makes it an attractive framework for designing molecules that can interact with specific biological targets.

A notable example is the development of 1H-pyrrolo[3,2-c]pyridine derivatives as potent inhibitors of tubulin polymerization, a validated target for anticancer drugs. nih.govsemanticscholar.org By using the 1H-pyrrolo[3,2-c]pyridine scaffold to mimic the bioactive conformation of known tubulin inhibitors like combretastatin (B1194345) A-4, researchers have synthesized a series of novel compounds with significant antiproliferative activity. nih.govsemanticscholar.org

One study focused on 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, which were designed as colchicine-binding site inhibitors. nih.govsemanticscholar.org Many of these compounds exhibited moderate to excellent antitumor activity against various cancer cell lines, including HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer). nih.gov The most potent derivative in this series demonstrated IC50 values in the nanomolar range. nih.govsemanticscholar.org Further investigations confirmed that these compounds inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis of cancer cells. nih.govnih.gov

Antiproliferative Activity of Selected 1H-pyrrolo[3,2-c]pyridine Derivatives nih.gov
CompoundModificationHeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)
10a6-phenyl0.851.231.56
10b6-(o-tolyl)0.540.780.99
10c6-(m-tolyl)0.620.891.12
10h6-(4-methoxyphenyl)0.410.590.75
10k6-(4-ethoxyphenyl)0.330.470.60
10m6-(4-chlorophenyl)0.250.360.45
10p6-(naphthalen-2-yl)0.180.260.33
10r6-(pyridin-3-yl)0.210.300.38

Applications in Material Science

The unique electronic properties of pyrrole-containing fused heterocyclic systems have led to their investigation in the field of material science, particularly for applications in organic electronics.

Luminescent Properties and Organic Light-Emitting Devices (OLEDs)

While specific studies on the luminescent properties of this compound are limited, research on the closely related 7-azaindole derivatives has shown significant promise in this area. rsc.org These compounds have been identified as excellent blue emitters, a critical component for the development of full-color displays and white lighting in organic light-emitting diodes (OLEDs). rsc.org

The luminescent properties of these molecules can be tuned through chemical modifications, and their metal complexes have also been shown to exhibit phosphorescence. rsc.org The development of bipolar luminescent azaindole derivatives, which incorporate both hole-transporting and electron-transporting units within the same molecule, has been shown to be a promising approach for creating efficient, non-doped OLEDs. researchgate.net Some of these materials also exhibit aggregation-induced emission (AIE), a phenomenon where the material is more emissive in the aggregated or solid state, which is highly desirable for OLED applications. researchgate.net These findings suggest that the 1H-pyrrolo[3,2-c]pyridine scaffold holds potential for the design of novel luminescent materials for optoelectronic devices.

Antimicrobial Research Applications

The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Pyrrolopyridine derivatives have emerged as a promising class of compounds in this field.

Antituberculosis Agents

While direct evidence for the antitubercular activity of this compound derivatives is still emerging, studies on other isomers of pyrrolopyridine have shown promising results against Mycobacterium tuberculosis, the causative agent of tuberculosis. For instance, derivatives of pyrrolo[3,4-c]pyridine-1,3(2H)-diones have been identified as a novel class of antimycobacterial agents that target mycobacterial respiration by inhibiting the cytochrome bc1 complex, a validated drug target in M. tuberculosis. acs.orgresearchgate.net This highlights the potential of the broader pyrrolopyridine scaffold in the development of new antituberculosis drugs. The exploration of this compound derivatives in this context represents a promising avenue for future research.

Antiparasitic Activity (e.g., against Trypanosoma cruzi)

Emerging research has identified the 1H-pyrrolo[3,2-c]pyridine scaffold as a promising starting point for the development of novel antiparasitic agents, particularly against Trypanosoma cruzi, the parasite responsible for Chagas disease. Chagas disease remains a significant health concern in many parts of the world, and the search for more effective and less toxic treatments is a priority in medicinal chemistry.

A notable study in this area involved the synthesis of a library of 16 derivatives of 4-substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ols. These compounds were subsequently evaluated for their ability to combat the intracellular amastigote form of Trypanosoma cruzi (Y strain) in infected U2OS human cells. The widely used anti-Chagasic drug, benznidazole, was employed as a reference compound for comparison. researchgate.net

The screening of this chemical library led to the identification of three compounds—designated as 19, 22, and 29—that demonstrated significant trypanocidal activity. researchgate.net These findings suggest that the 1H-pyrrolo[3,2-c]pyridine core can be chemically modified to produce derivatives with potent effects against the parasite.

However, a critical challenge identified in this preliminary research was the concurrent high level of toxicity of these active compounds to the host cells. This lack of selectivity is a significant hurdle that needs to be addressed in future drug development efforts. The ideal antiparasitic agent must be highly effective against the pathogen while exhibiting minimal harm to the host's cells and tissues.

The researchers concluded that further chemical optimization of these highly active 1H-pyrrolo[3,2-c]pyridine derivatives is essential. Future work will likely focus on modifying the chemical structures of these lead compounds to enhance their selectivity index—the ratio of host cell toxicity to antiparasitic activity. A higher selectivity index would indicate a safer and more effective drug candidate. Additionally, the synthesis and biological evaluation of a broader range of derivatives will be necessary to establish a clear structure-activity relationship (SAR). A well-defined SAR will provide valuable insights into the chemical features required for potent and selective anti-Trypanosoma cruzi activity, guiding the design of new and improved compounds. researchgate.net

Research Findings on the Trypanocidal Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives

CompoundTarget OrganismFinding
4-substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ol (Compound 19)Trypanosoma cruzi (intracellular amastigotes)Exhibited high trypanocidal activity, but was accompanied by severe host cell toxicity. researchgate.net
4-substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ol (Compound 22)Trypanosoma cruzi (intracellular amastigotes)Showed significant trypanocidal effects, though with considerable toxicity to host cells. researchgate.net
4-substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ol (Compound 29)Trypanosoma cruzi (intracellular amastigotes)Demonstrated notable activity against the parasite, but also high levels of host cell toxicity. researchgate.net

Q & A

Q. What are the recommended safety protocols when handling 1H-pyrrolo[3,2-c]pyridin-7-ol in laboratory settings?

Answer: this compound derivatives are classified under GHS Category 4 for acute toxicity (oral, dermal, and inhalation hazards) . Key safety measures include:

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Handle in a fume hood to avoid inhalation exposure.
  • Emergency Procedures : For skin contact, wash thoroughly with water; if inhaled, move to fresh air and seek medical attention .
  • Storage : Store in sealed containers away from oxidizers and acids.

Q. What synthetic methodologies are commonly employed for the preparation of this compound derivatives?

Answer: Synthesis typically involves cyclization and functionalization strategies:

  • Cyclization : Refluxing precursors (e.g., chloranil in xylene) to form the pyrrolo-pyridine core .
  • Catalytic Reactions : Use of NaH/DMF for nucleophilic substitutions or tetracyanoethylene oxide for ring expansion .
  • Purification : Recrystallization from methanol or column chromatography for isolating derivatives .

Q. How can researchers confirm the structural identity of synthesized this compound compounds?

Answer: Structural validation requires multi-technique approaches:

  • Spectroscopy : 1H^1H-NMR and 13C^{13}C-NMR to confirm proton/carbon environments.
  • Mass Spectrometry : High-resolution MS for molecular weight verification.
  • X-ray Crystallography : Resolve crystal structures to confirm regiochemistry, as demonstrated for related pyrrolo-pyrimidine derivatives .

Advanced Research Questions

Q. What strategies are used to optimize the binding affinity of this compound derivatives to the colchicine site in tubulin?

Answer: Key strategies include:

  • Substituent Engineering : Introducing electron-withdrawing groups (e.g., halogens) at the 4-position enhances hydrophobic interactions with the tubulin binding pocket .
  • Steric Modulation : Bulky substituents (e.g., aryl groups) improve steric complementarity, as shown in derivatives with IC50_{50} values <100 nM against HeLa cells .
  • Molecular Modeling : Docking studies guide modifications to optimize hydrogen bonding with β-tubulin residues (e.g., Thr179, Asn258) .

Q. How do researchers address discrepancies in cytotoxicity data across different cancer cell lines for this compound class?

Answer: Discrepancies (e.g., higher potency in HeLa vs. MCF-7 cells) are addressed by:

  • Assay Standardization : Ensure consistent cell passage numbers, culture media, and incubation times .
  • Mechanistic Profiling : Evaluate compound uptake (via LC-MS) and efflux pump activity (e.g., P-glycoprotein) to identify resistance factors .
  • Pathway Analysis : Compare gene expression profiles (e.g., tubulin isotype ratios) to explain differential sensitivity .

Q. What in vitro and in vivo models are appropriate for evaluating the pharmacokinetic properties of these derivatives?

Answer:

  • In Vitro :
    • Microsomal Stability : Assess metabolic stability using liver microsomes (human/rat) .
    • Plasma Protein Binding : Equilibrium dialysis to determine free fraction availability.
  • In Vivo :
    • Xenograft Models : Subcutaneous tumor models (e.g., nude mice with HeLa implants) for efficacy and toxicity profiling .
    • Pharmacokinetic Studies : Measure bioavailability, half-life, and tissue distribution via LC-MS/MS after oral/intravenous administration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.